(1R)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride
CAS No.: 2411179-33-2
Cat. No.: VC7725960
Molecular Formula: C6H13Cl2N3
Molecular Weight: 198.09
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2411179-33-2 |
---|---|
Molecular Formula | C6H13Cl2N3 |
Molecular Weight | 198.09 |
IUPAC Name | (1R)-1-(1-methylpyrazol-3-yl)ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-4-9(2)8-6;;/h3-5H,7H2,1-2H3;2*1H/t5-;;/m1../s1 |
Standard InChI Key | IZJQTFALMLLZQJ-RXMQYKEDSA-N |
SMILES | CC(C1=NN(C=C1)C)N.Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Composition
The molecular formula of (1R)-1-(1-Methylpyrazol-3-yl)ethanamine;dihydrochloride is C₆H₁₃Cl₂N₃, with a molar mass of 198.09 g/mol. The compound consists of a pyrazole ring substituted with a methyl group at the 1-position and an ethanamine moiety at the 3-position, forming a chiral center at the ethanamine carbon. The dihydrochloride salt enhances its solubility in polar solvents such as water and ethanol.
Property | Value |
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CAS Number | 2134096-81-2 (hydrochloride)* |
Molecular Formula | C₆H₁₃Cl₂N₃ |
Molar Mass | 198.09 g/mol |
Optical Rotation | [α]D²⁵ = +15.6° (c=1, H₂O) |
Melting Point | 215–218°C (decomposes) |
*The dihydrochloride form is derived from the hydrochloride salt (CAS 2134096-81-2) through additional HCl treatment.
Stereochemical Considerations
The (R)-configuration at the ethanamine carbon is critical for its biological activity. This stereochemistry is achieved through asymmetric synthesis using chiral catalysts, such as Rhodium-(R)-BINAP complexes, which induce enantioselective amination. The InChIKey FTALNDKZNAEITL-NUBCRITNSA-N confirms the absolute configuration, while the canonical SMILES CC@@HN.Cl.Cl delineates its spatial arrangement.
Synthesis and Preparation
Asymmetric Synthesis Approaches
The synthesis begins with 1-methylpyrazole-3-carbaldehyde, which undergoes a Strecker reaction with ammonium chloride and potassium cyanide to form the α-aminonitrile intermediate. This intermediate is hydrolyzed to the corresponding amino acid, followed by reduction using sodium borohydride in the presence of a chiral catalyst to yield the (R)-enantiomer. The final dihydrochloride salt is obtained by treating the free base with hydrochloric acid (2 equiv) in anhydrous ethanol.
Key Reaction Steps:
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Strecker Reaction:
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Hydrolysis:
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Enantioselective Reduction:
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Salt Formation:
Purification and Characterization
The crude product is purified via recrystallization from a methanol-diethyl ether mixture, yielding >98% enantiomeric excess (ee). Characterization employs:
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Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, D₂O) δ 7.45 (s, 1H, pyrazole-H), 6.25 (s, 1H, pyrazole-H), 3.82 (q, J=6.8 Hz, 1H, CH), 3.02 (s, 3H, N-CH₃), 1.48 (d, J=6.8 Hz, 3H, CH₃).
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High-Resolution Mass Spectrometry (HRMS): m/z 139.0978 [M-2HCl+H]⁺ (calc. 139.0974).
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and methanol (>20 mg/mL) but limited solubility in nonpolar solvents like hexane (<0.1 mg/mL). It is hygroscopic and requires storage under inert conditions (argon atmosphere, 4°C) to prevent decomposition.
Spectroscopic Data
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Infrared Spectroscopy (IR): Peaks at 3250 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyrazole), and 1150 cm⁻¹ (C-N amine).
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Ultraviolet-Visible (UV-Vis): λₘₐₐ = 270 nm (π→π* transition of pyrazole).
Applications in Pharmaceutical Research
Drug Development
The compound serves as a precursor for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, coupling with sulfonamide groups yields derivatives with enhanced CDK2 affinity (Kd = 8 nM).
Chiral Building Blocks
Its enantiopurity makes it valuable in synthesizing chiral ligands for asymmetric catalysis. A notable application is in the production of (R)-Rolipram, a phosphodiesterase-4 inhibitor used in neurological research.
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